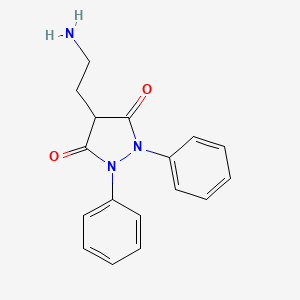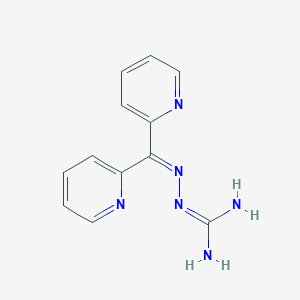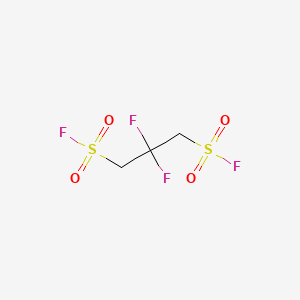
2,2-Difluoropropane-1,3-disulfonyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoropropane-1,3-disulfonyl difluoride: is a chemical compound with the molecular formula C3H4F4O4S2 It is characterized by the presence of two fluorine atoms and two sulfonyl fluoride groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives under controlled conditions. One common method includes the reaction of propane-1,3-disulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoropropane-1,3-disulfonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include substituted sulfonyl fluorides, reduced sulfonyl derivatives, and oxidized sulfonic acids.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2-Difluoropropane-1,3-disulfonyl difluoride is used as a reagent for the synthesis of various fluorinated compounds. Its unique structure allows for selective fluorination and sulfonylation reactions, making it valuable in organic synthesis .
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability, which can be advantageous in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface treatments.
Mécanisme D'action
The mechanism of action of 2,2-Difluoropropane-1,3-disulfonyl difluoride involves its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride groups are highly reactive towards nucleophiles, allowing for the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
2,2-Difluoropropane-1,3-diol: This compound has two hydroxyl groups instead of sulfonyl fluoride groups.
Propane-1,3-disulfonyl difluoride: Lacks the fluorine atoms present in 2,2-Difluoropropane-1,3-disulfonyl difluoride.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds.
Propriétés
Numéro CAS |
110073-94-4 |
|---|---|
Formule moléculaire |
C3H4F4O4S2 |
Poids moléculaire |
244.2 g/mol |
Nom IUPAC |
2,2-difluoropropane-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C3H4F4O4S2/c4-3(5,1-12(6,8)9)2-13(7,10)11/h1-2H2 |
Clé InChI |
QJJJTQFEVTXEOF-UHFFFAOYSA-N |
SMILES canonique |
C(C(CS(=O)(=O)F)(F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


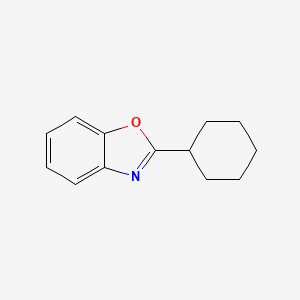
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

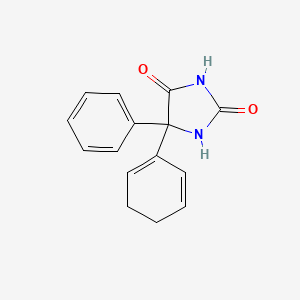
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
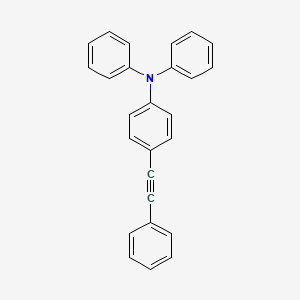
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
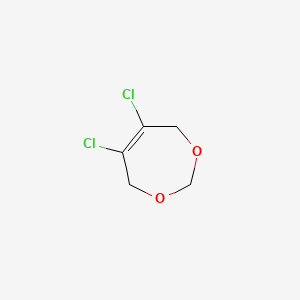
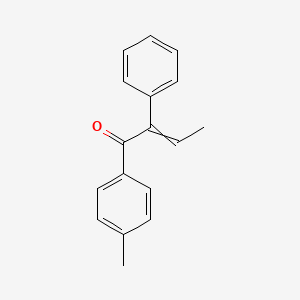
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
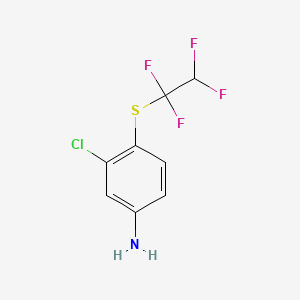
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
